6,7-Diazabicyclo[3.2.1]octane-2,4-diol is a bicyclic compound featuring a unique structure that includes two nitrogen atoms in its bicyclic framework. This compound is significant in medicinal chemistry due to its potential applications in drug development and synthesis of complex organic molecules. The molecular formula for 6,7-diazabicyclo[3.2.1]octane-2,4-diol is , with a molecular weight of approximately 144.17 g/mol .
This compound can be synthesized through various chemical methods, often involving reactions that introduce functional groups into the bicyclic structure. The availability of starting materials and the specific synthetic routes employed can influence the yield and purity of the final product.
6,7-Diazabicyclo[3.2.1]octane-2,4-diol belongs to the class of bicyclic amines and is categorized as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It is also classified as a diol because it contains two hydroxyl (-OH) functional groups.
The synthesis of 6,7-diazabicyclo[3.2.1]octane-2,4-diol can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and selectivity for the desired diol product. The use of protecting groups may also be necessary during certain steps to prevent unwanted reactions.
The molecular structure of 6,7-diazabicyclo[3.2.1]octane-2,4-diol features a bicyclic framework where two nitrogen atoms are incorporated into the rings, contributing to its unique chemical properties.
InChI=1S/C6H12N2O2/c9-5-2-6(10)4-1-3(5)7-8-4/h3-10H,1-2H2
JCMPBRIIKYXMFO-UHFFFAOYSA-N
.The compound's structural characteristics include:
6,7-Diazabicyclo[3.2.1]octane-2,4-diol can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as acidic or basic environments to facilitate the desired transformations and improve yields.
The mechanism by which 6,7-diazabicyclo[3.2.1]octane-2,4-diol exerts its effects largely depends on its interactions at the molecular level:
Research indicates that modifications to the bicyclic structure can significantly impact its biological activity and pharmacological profiles .
6,7-Diazabicyclo[3.2.1]octane-2,4-diol is expected to have:
The compound exhibits:
Relevant analyses include spectroscopic techniques (e.g., NMR and IR) for structural confirmation and purity assessment.
6,7-Diazabicyclo[3.2.1]octane-2,4-diol has potential applications in:
Research continues into exploring further applications in medicinal chemistry and materials science due to its versatile reactivity and structural characteristics .
CAS No.: 40054-73-7
CAS No.: 26627-85-0
CAS No.: 22725-64-0
CAS No.: 126654-52-2
CAS No.: 7045-51-4
CAS No.: 173449-96-2